(+)-1-(9-Fluorenyl)ethyl chloroformate

Description

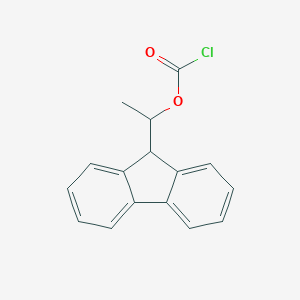

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): An In-Depth Technical Guide for Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Science

In the realm of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—is a fundamental concept with profound implications, particularly in pharmacology and drug development. Enantiomers, the pairs of chiral molecules, can exhibit remarkably different physiological effects. This necessitates robust analytical methods to separate and quantify them. (+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as FLEC, has emerged as a premier chiral derivatizing agent, enabling the determination of enantiomeric composition with high sensitivity and reliability.[1][2] This guide provides a comprehensive technical overview of FLEC, from its core chemical principles to its practical applications in the laboratory.

Core Principles of FLEC Derivatization

FLEC is an enantiomerically pure compound used to convert a mixture of enantiomers into diastereomers.[1] This transformation is the cornerstone of its utility. While enantiomers possess identical physical properties, making them difficult to separate using standard chromatographic techniques, diastereomers have distinct physical and chemical characteristics.[2][3][4] This difference allows for their separation and quantification using conventional achiral stationary phases in high-performance liquid chromatography (HPLC).[1][5]

Chemical Properties of FLEC

| Property | Value |

| Chemical Name | This compound |

| Synonym | (+)-FLEC |

| CAS Number | 107474-79-3 |

| Molecular Formula | C16H13ClO2 |

| Molecular Weight | 272.73 g/mol [6][7] |

| Appearance | Clear, colorless liquid[6][8] |

| Storage Temperature | 2-8°C[6][7] |

Mechanism of Action

FLEC reacts with primary and secondary amines, as well as alcohols, to form stable diastereomeric carbamates or carbonates, respectively.[3][9][10] The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the chloroformate group in FLEC. This results in the displacement of the chloride ion and the formation of a covalent bond.

Caption: Derivatization of a chiral analyte with (+)-FLEC.

The fluorenyl group in FLEC is a strong chromophore and fluorophore, imparting excellent detection characteristics to the resulting diastereomers, which can be analyzed using UV or fluorescence detectors with high sensitivity.[8][9][11]

Practical Application: Enantiomeric Analysis of Amino Acids

The determination of amino acid enantiomers is a critical application of FLEC, particularly in fields like peptide synthesis, food science, and biomarker discovery.[12][13][14] The following protocol outlines a typical workflow for the derivatization and HPLC analysis of amino acids using FLEC.

Experimental Protocol: FLEC Derivatization of Amino Acids

Materials:

-

This compound (FLEC) solution (e.g., 18 mM in acetone)[7][8][15]

-

Amino acid standard or sample solution

-

Acetonitrile

-

Deionized water

-

HPLC system with a C18 reversed-phase column and a fluorescence detector

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the amino acid sample in a suitable buffer, such as 5 mM sodium tetraborate (pH 9.2).[9]

-

Derivatization Reaction:

-

Sample Dilution: Dry the reaction mixture and reconstitute it in 50 µL of an acetonitrile/water mixture (1:1, v/v). Dilute the sample with water before injection to prevent peak broadening.[9]

-

HPLC Analysis:

-

Inject the diluted sample onto a reversed-phase HPLC column.

-

Employ a gradient elution system, typically with a mobile phase consisting of an aqueous buffer (e.g., sodium citrate or phosphate) and an organic modifier like acetonitrile.[16]

-

Set the fluorescence detector to an excitation wavelength of 260 nm and an emission wavelength of 315 nm for optimal detection of the FLEC-derivatized amino acids.[18]

-

Data Analysis and Interpretation

The resulting chromatogram will show two distinct peaks corresponding to the two diastereomers formed. The elution order of the D- and L-amino acid derivatives depends on the enantiomer of FLEC used. When (+)-FLEC is used, the L-isomers of many amino acids tend to migrate faster than the corresponding D-isomers.[16] The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Caption: Workflow for chiral analysis using FLEC.

Advanced Applications and Considerations

The utility of FLEC extends beyond amino acid analysis. It is a valuable tool in various sectors of the pharmaceutical industry and research.

Pharmaceutical Analysis

In drug development, ensuring the enantiomeric purity of a chiral therapeutic agent is a regulatory requirement.[19] FLEC-based methods provide a reliable means to quantify the enantiomeric composition of drug substances and their chiral intermediates.[19]

Metabolomics

FLEC is increasingly employed in metabolomics to study the stereochemistry of endogenous molecules.[20] This is crucial for understanding biochemical pathways and identifying potential biomarkers for diseases.

Synthesis and Cost-Effectiveness

While commercially available, FLEC can be expensive, which has historically limited its widespread use to analytical laboratories.[13] However, more efficient synthesis methods have been developed, making it a more accessible reagent for broader research applications, including its use as a chiral protecting group in peptide synthesis.[13][21] The synthesis generally involves the chiral reduction of 9-acetylfluorene to produce the precursor alcohol, followed by reaction with phosgene or a phosgene equivalent like triphosgene.[11][22]

Conclusion: A Powerful Tool for Stereochemical Analysis

This compound (FLEC) stands out as a highly effective and versatile chiral derivatizing agent. Its ability to convert enantiomers into readily separable diastereomers, combined with the high sensitivity afforded by its fluorescent tag, makes it an indispensable tool for researchers, scientists, and drug development professionals. The robust and reproducible methods developed around FLEC continue to advance our understanding and control of chirality in a multitude of scientific disciplines.

References

-

Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191–1195. [Link]

-

Grokipedia. Chiral derivatizing agent. [Link]

-

Wikipedia. Chiral derivatizing agent. [Link]

-

Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. pubs.acs.org. [Link]

-

G. A. U. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-32. [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022-11-03). [Link]

-

Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571-2573. [Link]

-

Lee, T. T., & Yeung, E. S. (1995). Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate. Electrophoresis, 16(4), 504–509. [Link]

-

Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571–2573. [Link]

-

Einarsson, S., & Hansson, G. (1991). Automated Determination of Amino Acid Enantiomers Using Derivatization With 1-(9-Fluorenyl)Ethyl Chloroformateand Reversed-Phase Liquid Chromatography. In High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press. [Link]

-

You, L., Berman, J. S., & Anslyn, E. V. (2011). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. PubMed Central, 133(42), 16736–16739. [Link]

-

Moldovan, R., Bodoki, E., & Fillet, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central, 11(7), 967. [Link]

-

Prior, M. F., de Jong, G. J., & Somsen, G. W. (2018). Enantioselective micellar electrokinetic chromatography of dl-amino acids using (+)-1-(9-fluorenyl)-ethyl chloroformate derivatization and UV-induced fluorescence detection. PubMed Central, 29(12), 1999–2007. [Link]

-

ResearchGate. (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis | Request PDF. (2025-08-06). [Link]

-

ResearchGate. Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. [Link]

-

ResearchGate. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformat. (2018-05-16). [Link]

-

Moldovan, R., Bodoki, E., Servais, A. C., & Fillet, M. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1–17. [Link]

-

ResearchGate. Derivatization reaction of d/l-amino acids with FLEC. [Link]

-

ResearchGate. The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). [Link]

- Google Patents.

-

Al-Amin, M., & Awad, M. K. (2020). N-Dealkylation of Amines. PubMed Central, 25(19), 4365. [Link]

-

Agilent. Analysis of Extractables & Leachables in Pharmaceutical Products. [Link]

-

Nieto, I. C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central, 13(20), 7731-7735. [Link]

-

Kuroi, M., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

-

Semantic Scholar. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

-

Ashenhurst, J. (2017-02-24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. (+)-1-(9-フルオレニル)エチル クロロホルマート 溶液 ≥18 mM in acetone, derivatization grade (chiral), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 107474-79-3 [chemicalbook.com]

- 9. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. This compound Solution, (18 mM in Acetone), For chiral derivatization, MilliporeSigma Supelco 10 x 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 16. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google Patents [patents.google.com]

(+)-1-(9-Fluorenyl)ethyl chloroformate properties and structure

An In-Depth Technical Guide to (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) for Chiral Separations

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (FLEC). We will delve into its core properties, the mechanistic principles behind its application as a chiral derivatizing agent, and provide field-proven protocols for its successful implementation in demanding analytical workflows.

Introduction: The Challenge of Chirality and the FLEC Solution

In the pharmaceutical and life sciences, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify enantiomers is paramount for drug safety, efficacy, and regulatory compliance.

Direct separation of enantiomers can be challenging. A widely adopted and robust strategy is chiral derivatization, where the enantiomeric mixture is reacted with a single, pure enantiomer of a derivatizing agent. This process converts the difficult-to-separate enantiomers into diastereomers. Diastereomers, unlike enantiomers, have different physicochemical properties and can be readily separated using standard achiral chromatographic techniques.

This compound, commonly known as (+)-FLEC, is a premier chiral derivatizing agent that has been successfully employed for over three decades.[1] It is particularly effective for the analysis of primary and secondary amines, including amino acids, beta-blockers, and other chiral pharmaceuticals.[1][2][3] The key advantages of FLEC lie in its ability to react rapidly under mild conditions and the presence of the fluorenyl moiety, a potent fluorophore, which imparts high sensitivity for fluorescence-based detection methods.[4]

Core Properties and Molecular Structure

A thorough understanding of the physicochemical properties of (+)-FLEC is essential for its proper handling, storage, and application.

Chemical Structure

The structure of (+)-FLEC features a chloroformate reactive group attached to a chiral ethyl linker, which in turn is bonded to a bulky, planar fluorenyl group. This specific stereoconfiguration and the presence of the highly fluorescent fluorenyl ring are central to its function.

-

InChI Key: SFRVOKMRHPQYGE-UHFFFAOYSA-N

-

SMILES String: ClC(=O)OC(C1c2c(cccc2)c3c1cccc3)C

Physicochemical Data

The following table summarizes the key physical and chemical properties of (+)-FLEC. Note that it is typically supplied as a solution in a solvent like acetone.

| Property | Value | Source(s) |

| Molecular Weight | 272.73 g/mol | [4][6][7][8] |

| Form | Typically a clear, colorless liquid solution | [4][5] |

| Melting Point | 94°C (for the solid compound) | [5] |

| Storage Temperature | 2-8°C | [5][9] |

| Vapor Pressure | 180 mmHg (20 °C) | [5][10] |

| Vapor Density | 2 (vs air) | [5][10] |

| Density | ~1.266 g/cm³ (solid); ~0.79 g/mL at 25 °C (for 18mM acetone solution) | [5] |

Principle of Chiral Derivatization with (+)-FLEC

The utility of (+)-FLEC is rooted in its reaction with nucleophilic groups, primarily primary and secondary amines, to form stable carbamate derivatives. The process transforms a pair of enantiomers into a pair of diastereomers, which can then be resolved using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

The Derivatization Reaction

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine analyte attacks the electrophilic carbonyl carbon of the chloroformate group on (+)-FLEC. The chloride ion is displaced as a leaving group, resulting in the formation of a stable carbamate linkage.

Let's consider a racemic mixture of a chiral amine (containing R-amine and S-amine). When this mixture is reacted with enantiomerically pure (+)-FLEC, two distinct diastereomeric products are formed:

-

(R)-amine + (+)-FLEC → (R,+) Diastereomer

-

(S)-amine + (+)-FLEC → (S,+) Diastereomer

These (R,+) and (S,+) diastereomers possess different spatial arrangements and, therefore, different physical properties, allowing for their chromatographic separation.

Field-Proven Experimental Protocol: Amino Acid Analysis

This protocol provides a robust, self-validating methodology for the derivatization of amino acids using (+)-FLEC prior to RP-HPLC analysis. The causality behind each step is explained to ensure technical understanding and successful execution.

Reagent and Sample Preparation

-

(+)-FLEC Reagent (12-18 mM): Prepare fresh daily by dissolving the required amount of (+)-FLEC in a suitable solvent like acetone or acetonitrile (ACN).[11]

-

Causality: FLEC is susceptible to hydrolysis. Fresh preparation ensures maximum reactivity and prevents the formation of interfering byproducts. Acetone and ACN are chosen for their miscibility with aqueous buffers and their volatility.

-

-

Borate Buffer (e.g., 26 mM Sodium Tetraborate, pH 9.2): Dissolve sodium tetraborate in Milli-Q water and adjust the pH to 9.2 using NaOH or HCl.

-

Causality: The derivatization reaction requires a basic pH to ensure the amine group of the analyte is deprotonated and thus sufficiently nucleophilic to attack the FLEC reagent. A pH of 9.2 provides a good balance between reaction rate and FLEC stability.

-

-

Analyte Solution (e.g., 90 µg/mL): Prepare the amino acid standard or sample in the borate buffer.[11]

-

Causality: Dissolving the analyte directly in the reaction buffer ensures consistent pH and concentration at the start of the reaction.

-

Step-by-Step Derivatization Procedure

-

Mixing: In a microcentrifuge tube or autosampler vial, mix 50 µL of the analyte solution with 50 µL of the freshly prepared (+)-FLEC reagent.[11]

-

Reaction: Vortex the mixture briefly and allow it to react at room temperature for a specified time, typically 10-15 minutes.[11]

-

Causality: This duration is generally sufficient for the reaction to proceed to completion for most amino acids. The optimal reaction time may need to be determined empirically for novel analytes.

-

-

Quenching (Optional but Recommended): To stop the reaction and consume excess FLEC, add a small amount (e.g., 10-20 µL) of a primary amine solution, such as 1 M glycine or ethanolamine.

-

Causality: Quenching prevents the derivatization of other nucleophiles in the sample matrix and consumes the excess, highly reactive FLEC, which could otherwise degrade or produce artifacts during analysis.

-

-

Dilution & Analysis: Dilute the final reaction mixture with a suitable solvent (e.g., 1:1 with water:ACN) before injection into the HPLC system.[11]

-

Causality: Dilution ensures the sample is in a solvent compatible with the mobile phase, preventing peak distortion, and brings the concentration into the linear range of the detector.

-

Analytical Methodologies and Data Interpretation

Following derivatization, the diastereomers are separated, typically by RP-HPLC with fluorescence detection (FLD) or mass spectrometry (MS).

-

Chromatographic System: A standard C18 column is often sufficient for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (acetonitrile or methanol) is commonly used.

-

Detection:

-

Fluorescence (FLD): This is the most common method. The fluorenyl group provides a strong fluorescence signal, typically with an excitation wavelength (λex) around 260 nm and an emission wavelength (λem) around 315 nm. This allows for highly sensitive and selective detection.

-

Mass Spectrometry (MS): LC-MS/MS can be used for confirmation and for analyzing complex matrices.[11] ESI in positive mode is effective, often detecting the protonated or sodiated adducts of the FLEC-derivatives.[11]

-

The output is a chromatogram showing two separate peaks corresponding to the two diastereomers. The enantiomeric ratio or enantiomeric excess (%ee) can be calculated from the peak areas (A1 and A2) of the two diastereomers:

%ee = |(A1 - A2) / (A1 + A2)| * 100

Applications in Research and Drug Development

The robustness of FLEC derivatization has led to its widespread use in numerous applications:

-

Pharmaceutical Analysis: Used to determine the enantiomeric purity of chiral drugs like beta-blockers (atenolol, propranolol) and their metabolites in biological fluids.

-

Amino Acid Analysis: Widely applied for determining the enantiomeric composition of amino acids in various matrices, which is crucial in food science, geochemistry, and metabolomics.[2][11]

-

Environmental Science: Employed for the enantioselective analysis of chiral pesticides and pollutants, such as glufosinate, to study their environmental fate and toxicity.[3]

Safety and Handling

(+)-FLEC and its solutions are hazardous materials and must be handled with appropriate care in a laboratory setting.

-

Hazards: The solution is highly flammable (H225). It can cause serious eye damage (H318) and may cause drowsiness or dizziness (H336).[5] Repeated exposure may cause skin dryness or cracking (EUH066).

-

Handling:

-

Storage: Store the reagent tightly sealed in a cool, dry place, typically between 2-8°C, protected from light.[5][9][13]

Conclusion

This compound is a powerful and versatile tool for the chiral separation and analysis of a wide range of compounds containing primary and secondary amine groups. Its reliable reactivity, coupled with the high sensitivity afforded by the fluorenyl tag, ensures its continued relevance in pharmaceutical quality control, metabolomics, and environmental analysis. By understanding the principles of the derivatization reaction and adhering to validated protocols, researchers can confidently and accurately resolve the critical challenge of enantiomeric analysis.

References

-

Moldovan, R. C., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1-17. [Link]

-

Che-Pettersson, C., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with this compound. Analytical Chemistry, 91(5), 3445-3452. [Link]

-

Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-5. [Link]

-

This compound 18mM acetone, for chiral derivatization 107474-79-3. MilliporeSigma. [Link]

-

This compound solution Manufacturer in Mumbai, Maharashtra. IndiaMART. [Link]

Sources

- 1. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound solution Manufacturer in Mumbai, Maharashtra- Best Price [nacchemical.com]

- 4. This compound | 107474-79-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 107474-79-3 [chemicalbook.com]

- 8. This compound 18mM acetone, for chiral derivatization 107474-79-3 [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

- 10. 118609-65-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Mechanism of Action of (+)-FLEC in Chiral Derivatization

Executive Summary

In the landscape of pharmaceutical development and chiral analysis, the resolution of enantiomers remains a critical challenge. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. The "indirect" approach to chiral separation, which involves converting enantiomers into diastereomers, offers a robust and versatile solution. This guide provides a comprehensive technical overview of (+)-1-(9-fluorenyl)ethyl chloroformate, universally known as (+)-FLEC, a premier chiral derivatizing agent (CDA). We will explore its core mechanism of action, the analytical advantages it confers, and field-proven protocols for its application, empowering researchers and drug development professionals to leverage this powerful tool for high-sensitivity, high-resolution chiral separations.

The Imperative of Chiral Separation: Indirect vs. Direct Methods

The stereochemical character of a drug molecule is a fundamental determinant of its biological activity. Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs, making their separation and quantification a cornerstone of pharmaceutical analysis.[1][2] Methodologies for chiral separation are broadly categorized into two strategies:

-

Direct Methods: Employ a chiral environment, most commonly a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), to induce differential interactions with the enantiomers, leading to their separation. While powerful, this approach often requires extensive screening of expensive CSPs for each new analyte.

-

Indirect Methods: Involve a pre-column derivatization step where the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent.[3] This reaction transforms the enantiomers into diastereomers. Because diastereomers possess different physicochemical properties, they can be readily separated using conventional, cost-effective achiral chromatography.[4][5][6]

The indirect method, when executed with a high-quality CDA like (+)-FLEC, offers significant advantages in terms of methodological simplicity, sensitivity, and broad applicability.

Anatomy of the (+)-FLEC Reagent

This compound is a meticulously designed molecule where each component serves a distinct and vital purpose in the derivatization and subsequent analysis.[7]

-

The Chiral Center: The ethyl group attached to the fluorenyl ring contains a stereocenter, making the reagent itself chiral. It is the single, defined stereochemistry of (+)-FLEC that is fundamental to the formation of distinct diastereomers.

-

The Reactive Moiety (Chloroformate): The chloroformate group is a highly reactive electrophile. It readily undergoes a nucleophilic acyl substitution reaction with primary and secondary amines, as well as other nucleophiles like thiols, to form stable carbamate or thiocarbamate linkages.[8]

-

The Fluorophore (9-Fluorenyl Group): The large, aromatic fluorenyl system is a potent fluorophore. This intrinsic property is key to the analytical power of FLEC, as it imparts strong ultraviolet (UV) absorbance and, more importantly, intense fluorescence to the derivatives, enabling highly sensitive detection.[9][10]

The Core Mechanism: Covalent Conversion to Diastereomers

The fundamental principle of the (+)-FLEC method is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair.[11]

Consider a racemic analyte containing a primary amine, composed of (R)-Amine and (S)-Amine. When this mixture reacts with an optically pure solution of (+)-FLEC, which we can designate as (S)-FLEC for this example, two distinct products are formed:

-

(R)-Amine + (S)-FLEC → (R,S)-Diastereomer

-

(S)-Amine + (S)-FLEC → (S,S)-Diastereomer

The resulting products, (R,S) and (S,S), are diastereomers. Unlike the original enantiomers, they are not mirror images and thus have different physical properties, including melting points, boiling points, solubilities, and, crucially for our purposes, different affinities for a stationary phase in chromatography. This difference in interaction allows for their separation on a standard achiral column.[4][12]

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the FLEC chloroformate. The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of a stable carbamate bond. This reaction is rapid and typically proceeds to completion at room temperature under mild basic conditions, which serve to deprotonate the amine and neutralize the HCl byproduct.[8][13]

Caption: Reaction of enantiomers with (+)-FLEC to form separable diastereomers.

Key Analytical Advantages of the FLEC Method

The use of (+)-FLEC is not merely a means to an end; it introduces several profound analytical benefits that make it a superior choice for many applications.

-

Exceptional Sensitivity: The fluorenyl group is a powerful fluorophore. Derivatization with FLEC allows for fluorescence detection (FLD), which is orders of magnitude more sensitive than standard UV detection.[10] This enables the accurate quantification of enantiomeric impurities at very low levels, a common requirement in pharmaceutical quality control.

-

Methodological Versatility: The protocol is compatible with a wide array of separation techniques, including standard reversed-phase HPLC, capillary electrophoresis (CE), and even ion mobility spectrometry (IMS).[8][11][13]

-

Use of Achiral Columns: A major practical and economic advantage is the ability to use standard, robust, and inexpensive achiral stationary phases (e.g., C18) for separation.[5][14] This eliminates the need for costly chiral columns and the often complex mobile phases they require.

-

High Derivative Stability: The carbamate bond formed during derivatization is highly stable.[9] This stability ensures that the derivatives do not degrade during sample workup or analysis, leading to reproducible and reliable results. This is particularly advantageous for automated analyses using an autosampler.

Field-Proven Protocol for Chiral Derivatization & Analysis

The following protocols are provided as a robust starting point. As with any analytical method, optimization for specific analytes and matrices is essential for achieving the best performance.

Experimental Workflow

The overall process is a straightforward sequence of sample preparation, derivatization, and chromatographic analysis.

Caption: A typical experimental workflow for chiral analysis using (+)-FLEC.

Step-by-Step Derivatization Protocol

This protocol is adapted for the derivatization of amino acids but can be modified for other primary and secondary amines.[9][13]

-

Buffer Preparation: Prepare a 20-50 mM sodium borate buffer and adjust the pH to 9.2.

-

Analyte Solution: Accurately prepare a solution of the chiral analyte (e.g., 100 µg/mL) in the borate buffer.

-

Reagent Solution: Prepare a fresh solution of (+)-FLEC in a water-miscible organic solvent like acetone or acetonitrile (e.g., 12-18 mM).[13]

-

Derivatization: In a clean vial, mix equal volumes of the analyte solution and the (+)-FLEC solution (e.g., 50 µL of each). Ensure the molar ratio of FLEC to the analyte is at least 10:1 to drive the reaction to completion.[8]

-

Reaction: Vortex the mixture briefly and allow it to react at room temperature for a minimum of 10 minutes.[13]

-

Dilution: Dilute the resulting solution with the initial mobile phase (e.g., 1:1 with a 50:50 acetonitrile/water mixture) to ensure compatibility with the HPLC system.[9]

-

Analysis: The sample is now ready for injection into the HPLC system.

| Parameter | Recommended Condition | Rationale / Field Insight |

| Buffer System | Sodium Borate, pH 9.0-9.5 | Maintains basic pH to ensure the amine is deprotonated and nucleophilic, and to neutralize HCl byproduct.[10][13] |

| Reagent Solvent | Acetone or Acetonitrile | FLEC is stable in these solvents, and they are miscible with the aqueous reaction buffer. |

| Analyte:FLEC Molar Ratio | 1:10 or greater | A significant excess of FLEC ensures the derivatization reaction is quantitative, which is critical for accurate results.[8] |

| Reaction Time | 10 - 30 minutes | The reaction is rapid, but allowing sufficient time ensures completion, especially for less reactive or sterically hindered amines.[13] |

| Reaction Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently without heating, which simplifies the procedure and avoids potential degradation.[9] |

HPLC Analysis of FLEC-Derivatized Diastereomers

The separation of the newly formed diastereomers can be achieved on a standard reversed-phase column.

| Parameter | Recommended Condition | Rationale / Field Insight |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and resolution for the FLEC derivatives.[15] |

| Mobile Phase A | Water with 0.1% Acetic or Formic Acid | Acidification sharpens peaks and ensures consistent ionization state. |

| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the hydrophobic derivatives. |

| Gradient | Start at ~30-40% B, ramp to 70-80% B | A gradient is typically required to resolve the diastereomers and elute them in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection (FLD) | Excitation: 260 nm, Emission: 315 nm | These wavelengths provide the optimal signal-to-noise ratio for the fluorenyl fluorophore.[15] |

| Column Temperature | 25 - 40°C | Controlling column temperature enhances the reproducibility of retention times. |

For many amino acids derivatized with (+)-FLEC, the L-enantiomer derivative typically elutes before the D-enantiomer derivative, although this elution order should be confirmed with standards for each specific analyte.[10]

Conclusion

The (+)-FLEC derivatization method represents a cornerstone of indirect chiral analysis. Its mechanism, based on the covalent conversion of enantiomers into readily separable diastereomers, is both elegant and highly effective. The key advantages of this technique—namely, exceptional sensitivity via fluorescence detection, high stability of the derivatives, and the ability to use cost-effective achiral separation hardware—ensure its continued relevance and widespread application in pharmaceutical research, quality control, and metabolomics. By understanding the core principles and applying the robust protocols outlined in this guide, scientists can confidently and accurately resolve the most challenging chiral separations.

References

-

Somsen, G. W., & de Jong, G. J. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chidbodyormate. Analytical Chemistry, 91(5), 3573–3579. [Link]

-

Prior, E., Van Eeck, A., & Somsen, G. W. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. Electrophoresis, 39(22), 2845-2852. [Link]

-

Servais, A. C., & Fillet, M. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1523, 1-15. [Link]

-

Péter, A., & Ilisz, I. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 618. [Link]

-

Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]

-

Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Retrieved from [Link]

-

Chan, K. C., Muschik, G. M., & Issaq, H. J. (1995). Enantioselective micellar electrokinetic chromatography of dl-amino acids using (+)-1-(9-fluorenyl)-ethyl chloroformate derivatization and UV-induced fluorescence detection. Electrophoresis, 16(1), 504-508. [Link]

-

Chan, K. C., Muschik, G. M., & Issaq, H. J. (1994). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. Journal of Chromatography A, 678(1), 125-131. [Link]

-

ResearchGate. (n.d.). Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. Retrieved from [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

-

ResearchGate. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

Fulle, S., & Gohlke, H. (2012). Flexibility analysis of biomacromolecules with application to computer-aided drug design. Methods in Molecular Biology, 819, 75-91. [Link]

-

Rabel, S. R., & Stobaugh, J. F. (1993). Applications of capillary electrophoresis in pharmaceutical analysis. Pharmaceutical Research, 10(2), 171-186. [Link]

-

Request PDF. (n.d.). Sensitive detection and separation of fluorescent derivatives using capillary electrophoresis with laser-induced fluorescence detection with 532nm Nd:YAG laser. Retrieved from [Link]

-

Wang, S., et al. (2021). Development of a fluorescent immunochromatographic assay based on quantum dots for the detection of fleroxacin. Scientific Reports, 11(1), 12975. [Link]

-

ResearchGate. (n.d.). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. Retrieved from [Link]

-

Clifton, L. A., et al. (2020). Detergent-Triggered Membrane Remodelling Monitored via Intramembrane Fluorescence Dequenching. Langmuir, 36(51), 15514-15523. [Link]

-

Bikas, N., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(22), 5535. [Link]

-

SciSpace. (n.d.). Application of Flow Injection Technique in Pharmaceutical Analysis. Part 2. Retrieved from [Link]

-

Li, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. [Link]

-

ResearchGate. (n.d.). Fluorescent Discrimination between Traces of Chemical Warfare Agents and Their Mimics. Retrieved from [Link]

-

Kumar, P., et al. (2015). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Chromatographic Science, 53(5), 723-732. [Link]

-

Yuan, L., et al. (2013). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 138(10), 2941-2946. [Link]

Sources

- 1. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Solution, (18 mM in Acetone), For chiral derivatization, MilliporeSigma Supelco 10 x 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 8. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with this compound and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synthesis and chemical properties of (+)-FLEC

An In-depth Technical Guide to the Synthesis and Chemical Properties of (+)-1-(9-Fluorenyl)ethyl Chloroformate [(+)-FLEC]

Abstract

This compound, commonly known as (+)-FLEC, is a preeminent chiral derivatizing agent indispensable for the enantioselective analysis of primary and secondary amines, particularly amino acids.[1][2] Its utility is anchored in its ability to rapidly form diastereomeric carbamates, which can be resolved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The inherent fluorescence of the fluorenyl moiety allows for highly sensitive detection, making (+)-FLEC a critical tool in pharmaceutical quality control, metabolomics, and environmental analysis.[3][4] This guide provides a comprehensive overview of the enantioselective synthesis of (+)-FLEC, its physicochemical properties, and detailed protocols for its application in chiral separations.

Introduction: The Significance of (+)-FLEC in Chiral Analysis

The stereochemistry of molecules is a cornerstone of pharmacology and biochemistry, as enantiomers of a chiral compound can exhibit markedly different physiological activities. Consequently, the ability to separate and quantify enantiomers is of paramount importance. Indirect chiral separation, which involves the derivatization of a racemic analyte with a chiral agent to form diastereomers, is a robust and widely adopted strategy.[5]

(+)-FLEC has emerged as a gold-standard reagent for this purpose for three key reasons:

-

Efficient Diastereomer Formation: It reacts rapidly and quantitatively with primary and secondary amines under mild conditions to form stable diastereomeric carbamates.[6][7] These diastereomers possess distinct physicochemical properties, enabling their separation on achiral stationary phases.

-

High-Sensitivity Detection: The 9-fluorenyl group is a potent fluorophore, imparting high fluorescence to the resulting derivatives.[3] This allows for detection at nanomolar concentrations, a significant advantage over less sensitive chromophoric tags.[4]

-

Versatility: (+)-FLEC is applicable to a wide array of chiral molecules containing primary or secondary amine functional groups, including natural and unusual amino acids, pharmaceuticals, and other bioactive compounds.[1][8]

Enantioselective Synthesis of (+)-FLEC

The efficacy of (+)-FLEC as a chiral derivatizing agent is contingent upon its own enantiomeric purity. An efficient synthesis is therefore critical.[8] The most common and effective route involves a two-step process: the asymmetric reduction of a prochiral ketone to form the key chiral alcohol intermediate, followed by its conversion to the final chloroformate product.[7]

Step 1: Asymmetric Synthesis of (+)-1-(9-Fluorenyl)ethanol

The critical step is the creation of the chiral center via the enantioselective reduction of 9-acetylfluorene. Asymmetric transfer hydrogenation is a field-proven method for achieving high enantiomeric excess (ee).

-

Causality of Experimental Choice: This method is chosen over other reduction techniques (e.g., sodium borohydride) because the use of a chiral catalyst and a hydrogen donor creates a chiral environment for the reaction. This environment energetically favors the formation of one enantiomer of the alcohol over the other, leading to a product with high optical purity.

Step 2: Conversion to this compound

The enantiomerically pure alcohol is then reacted with a phosgenating agent, such as triphosgene, to yield the highly reactive chloroformate.

-

Causality of Experimental Choice: Triphosgene is a safer, solid alternative to gaseous phosgene. The reaction proceeds via nucleophilic attack of the alcohol onto the carbonyl carbon of the phosgene equivalent, followed by the elimination of HCl, to generate the desired chloroformate functional group, which is essential for the subsequent derivatization of amines.

Synthesis Workflow Diagram

Caption: Enantioselective synthesis pathway for (+)-FLEC.

Experimental Protocol: Synthesis of (+)-FLEC

Materials:

-

9-Acetylfluorene

-

Chiral Ruthenium Catalyst (e.g., (S,S)-Ts-DPEN RuCl)

-

Isopropanol (anhydrous)

-

Potassium hydroxide

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of (+)-1-(9-Fluorenyl)ethanol

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 9-acetylfluorene and the chiral ruthenium catalyst (approx. 0.5 mol%) in anhydrous isopropanol.

-

Add a small amount of potassium hydroxide (approx. 2 mol%).

-

Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (+)-1-(9-fluorenyl)ethanol as a white solid. Verify enantiomeric excess (>99%) via chiral HPLC.

Step 2: Synthesis of (+)-FLEC

-

Caution: Triphosgene is toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a three-neck flask under an inert atmosphere, dissolve triphosgene (0.4 equivalents) in anhydrous toluene and cool to 0°C in an ice bath.

-

In a separate flask, dissolve (+)-1-(9-fluorenyl)ethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous toluene.

-

Add the alcohol/pyridine solution dropwise to the cold triphosgene solution over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

-

Filter the mixture to remove pyridinium hydrochloride salt.

-

The resulting toluene solution contains (+)-FLEC and can be used directly for derivatization or carefully concentrated in vacuo at low temperature. Due to its reactivity, (+)-FLEC is often prepared and used in solution without isolation.[2]

Chemical Properties and Characterization

The chemical identity and properties of (+)-FLEC are well-defined, ensuring its reliable performance in analytical applications.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₃ClO₂ | [3] |

| Molecular Weight | 272.73 g/mol | [3] |

| Appearance | Typically supplied as a solution in acetone | [2] |

| Linear Formula | C₁₆H₁₃ClO₂ | |

| CAS Number | 107474-79-3 | |

| Storage Temperature | 2-8°C | [2] |

| Optical Purity | Enantiomeric Ratio: ≥99.0:1.0 (typical) | [2] |

Spectroscopic Properties

While specific spectra require experimental acquisition, the expected characteristic signals are as follows:

-

FT-IR Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the chloroformate group will be present around 1775 cm⁻¹. Additional bands will include C-O stretching and the distinctive peaks of the aromatic fluorenyl system.

-

¹H NMR Spectroscopy: The spectrum will show complex multiplets in the aromatic region (δ 7.2-7.9 ppm) corresponding to the 8 protons of the fluorenyl ring. A quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃) will be present in the aliphatic region.

-

¹³C NMR Spectroscopy: The spectrum will feature a signal for the carbonyl carbon of the chloroformate around 150 ppm, multiple signals in the aromatic region (120-145 ppm), and signals for the methine and methyl carbons.

Mechanism of Action: Derivatization of Amines

The derivatization reaction is a classic nucleophilic acyl substitution.[9] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a stable leaving group. The resulting product is a highly fluorescent and stable carbamate derivative.

Derivatization Reaction Mechanism

Caption: Mechanism of amine derivatization with (+)-FLEC.

Application Protocol: Chiral Analysis of Amino Acids by HPLC

This protocol provides a validated workflow for the derivatization of amino acid enantiomers and their subsequent analysis.

Materials:

-

(+)-FLEC solution (18 mM in acetone)

-

Amino acid standard solution or sample hydrolysate

-

Borate buffer (0.1 M, pH 8.5)

-

HPLC system with a fluorescence detector (Excitation: ~260 nm, Emission: ~315 nm)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 25 mM Sodium Acetate, pH 4.2

-

Mobile Phase B: Acetonitrile

Procedure:

-

Sample Preparation: To 100 µL of the amino acid sample in an Eppendorf tube, add 100 µL of borate buffer.

-

Derivatization: Add 200 µL of the (+)-FLEC solution. Vortex the mixture vigorously for 1 minute.

-

Reaction: Let the reaction proceed at room temperature for 5 minutes. The reaction is typically rapid.[7]

-

Quenching (Optional): The reaction can be quenched by adding a primary amine scavenger like 1-aminoadamantane if necessary, though it is often not required due to the rapid consumption of FLEC.

-

Injection: Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture directly into the HPLC system.

-

Chromatographic Separation: Perform a gradient elution. For example:

-

Start with 30% Mobile Phase B.

-

Linearly increase to 70% Mobile Phase B over 25 minutes.

-

Hold at 70% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Data Analysis: The separated diastereomers will appear as distinct peaks. The L-amino acid derivatives typically elute before the D-amino acid derivatives when using (+)-FLEC, although this should be confirmed with standards.[4] Quantify the enantiomers based on the peak area from the fluorescence chromatogram.

Trustworthiness and Validation

-

Stability and Storage: (+)-FLEC is reactive, particularly towards moisture. It should be stored at 2-8°C in a tightly sealed container.[2] Solutions in anhydrous acetone are relatively stable under these conditions. For best results, use freshly prepared solutions.

-

Self-Validation: The protocol's validity is confirmed by running a racemic standard (e.g., D,L-Alanine). The resulting chromatogram should show two well-resolved peaks of nearly equal area, confirming the efficacy of the derivatization and separation method. The high optical purity of the reagent (≥99%) ensures that peak area ratios accurately reflect the enantiomeric composition of the analyte.[2]

Conclusion

(+)-FLEC is a powerful and reliable chiral derivatizing agent that has become an essential component of the analytical chemist's toolkit. Its straightforward synthesis, rapid reaction kinetics, and the highly fluorescent nature of its derivatives provide a robust platform for the sensitive and accurate quantification of enantiomers. By understanding the principles behind its synthesis and application, researchers can confidently deploy (+)-FLEC to tackle complex challenges in chiral analysis across a spectrum of scientific disciplines.

References

- (Note: References are compiled from the search results provided in the prompt's context.)

- Epton, R., et al. (2013). (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry.

- Sigma-Aldrich. This compound solution. Sigma-Aldrich Product Page.

- Moldovan, R-C., et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A.

- Merck. This compound solution. Merck Product Page.

- ResearchGate. (2013). Request PDF for (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis. ResearchGate.

- EvitaChem. 1-(9-Fluorenyl)ethyl chloroformate. EvitaChem Product Page.

- Fillet, M. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A.

- Amin, M. A., et al. (2019). (S)-(−)-Fluorenylethylchloroformate (FLEC); preparation using asymmetric transfer hydrogenation and application to the analysis and resolution of amines. Tetrahedron.

- Antal, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.

- Chan, K. C., et al. (1995). Enantiomeric Separation of Amino Acids Using Micellar Electrokinetic Chromatography After Pre-Column Derivatization With the Chiral Reagent 1-(9-fluorenyl)-ethyl Chloroformate. PubMed.

- Jasperse, C. (n.d.). Reactions of Amines. Course Notes.

- Chemistry LibreTexts. (2024). Reactions of Amines. Chemistry LibreTexts.

Sources

- 1. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-1-(9-Fluorenyl)ethylchlorformiat -Lösung ≥18 mM in acetone, derivatization grade (chiral), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy this compound (EVT-1484639) | 118609-65-7 [evitachem.com]

- 4. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Fluorescence Characteristics of (+)-FLEC Derivatives

Introduction: The Nexus of Chirality and Fluorescence in Modern Analysis

In the landscape of pharmaceutical development and biomedical research, the stereochemical nature of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to separate and accurately quantify these enantiomers is a critical requirement.

Many biologically significant molecules, such as amino acids and amines, lack a native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection challenging.[1] This necessitates a process known as derivatization, where the analyte is reacted with a labeling agent to attach a detectable moiety. When the goal is to separate enantiomers, a chiral derivatizing agent is employed.

Enter (+)-1-(9-fluorenyl)ethyl chloroformate, universally known as (+)-FLEC. For over three decades, FLEC has been a cornerstone reagent for the chiral separation of primary and secondary amines, most notably amino acids.[2][3] It is a chiral derivatizing agent that reacts with enantiomeric analytes to form diastereomers.[2] These diastereomeric derivatives, having different physicochemical properties, can then be separated using standard, achiral reversed-phase HPLC columns.

What makes (+)-FLEC particularly powerful is its inherent fluorescent tag—the fluorenyl group. This guide provides an in-depth exploration of the fluorescence characteristics of (+)-FLEC derivatives, offering researchers, scientists, and drug development professionals the technical insights and field-proven methodologies required to leverage this powerful analytical tool effectively. We will delve into the mechanism of action, the core fluorescence properties, factors influencing signal intensity, and a detailed protocol for its successful application.

The Derivatization Reaction: Creating Fluorescent Diastereomers

The efficacy of (+)-FLEC lies in its swift and specific reaction with the nucleophilic amine groups of analytes. The chloroformate group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with primary and secondary amines at room temperature.[1]

The reaction proceeds as follows: the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the FLEC molecule. This is followed by the departure of the chloride ion and a proton, resulting in the formation of a stable carbamate linkage.

Because (+)-FLEC is an enantiomerically pure reagent, its reaction with a racemic mixture of an analyte (containing both R and S enantiomers) yields a pair of diastereomers: (+)-FLEC-(R)-analyte and (+)-FLEC-(S)-analyte. These diastereomers possess distinct three-dimensional arrangements and can be resolved chromatographically.

Figure 1: General workflow of the derivatization of a racemic analyte with (+)-FLEC to form separable, fluorescent diastereomers.

The reaction is typically carried out in an aqueous buffer, such as borate buffer, at a slightly alkaline pH (8-9). This ensures that the primary or secondary amine of the analyte is deprotonated and thus sufficiently nucleophilic to attack the FLEC reagent. The derivatization is rapid, often reaching completion within minutes at room temperature, and yields are typically high, in the range of 93-97%.[1]

Core Fluorescence Properties of FLEC Derivatives

The fluorescence of FLEC derivatives originates from the fluorenyl moiety, a polycyclic aromatic hydrocarbon with an extensive system of π-conjugated double bonds.[4] This structure is highly efficient at absorbing and emitting light.

Excitation and Emission Spectra

The fluorescence process involves the absorption of a photon at a specific wavelength (excitation), which promotes an electron to a higher energy state. After a brief period, the electron returns to its ground state, releasing the absorbed energy as a photon of a longer wavelength (emission).[5][6]

For (+)-FLEC derivatives of amino acids and other amines, the characteristic spectral properties are:

-

Excitation Maximum (λex): Typically around 260-266 nm .[7][8]

-

Emission Maximum (λem): Typically around 310-315 nm .[7]

It is crucial to note that while these are the most commonly cited maxima, the optimal wavelengths can vary slightly depending on the specific analyte derivative and the solvent system used in the analysis. The difference between the excitation and emission maxima is known as the Stokes Shift, which for FLEC derivatives is approximately 50-55 nm.[6] A sufficiently large Stokes Shift is advantageous as it simplifies the optical setup required to separate the emitted fluorescence from the excitation light, leading to lower background noise and improved sensitivity.

Quantum Yield and Molar Absorptivity

The intensity of fluorescence is not solely dependent on the excitation and emission wavelengths but is also a function of two intrinsic molecular properties: molar absorptivity (or extinction coefficient) and fluorescence quantum yield.

-

Molar Absorptivity (ε): This is a measure of how strongly the molecule absorbs light at a given wavelength. Molecules with high molar absorptivity are more efficient at capturing excitation photons.

-

Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed.[9][10] It represents the efficiency of the fluorescence process. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon.[9] Substances with quantum yields of 0.10 are still considered quite fluorescent.[9]

While specific quantum yield values for every FLEC derivative are not extensively published in a single source, the fluorenyl system is known to be a strong fluorophore. The high molar absorptivity of the fluorene ring at the excitation wavelength, combined with a favorable quantum yield, results in derivatives that are highly fluorescent, enabling detection at very low concentrations (picomole levels).[7]

| Derivative | Excitation (λex) | Emission (λem) | Application Context |

| FLEC-Proline | 260 nm | 315 nm | Chiral analysis of secondary amino acids[7] |

| FLEC-Amino Acids (General) | 266 nm | 305 nm | Simultaneous analysis of primary & secondary amino acids[8] |

| FLEC-Glufosinate | Not Specified | Not Specified | Enantioselective analysis of herbicides |

| FLEC-Propranolol | Not Specified | Not Specified | Analysis of beta-blocker enantiomers in blood[11] |

Table 1: Representative Excitation and Emission Wavelengths for Various (+)-FLEC Derivatives.

Factors Influencing Fluorescence Intensity

To achieve robust and reproducible quantitative results, it is imperative to understand and control the variables that can affect the fluorescence signal.

-

pH: The pH of the medium can significantly impact fluorescence. For FLEC derivatives, maintaining the pH of the mobile phase within a stable range is critical, as pH fluctuations can alter the ionic state of residual functional groups on the derivative or the stationary phase, affecting both chromatographic retention and fluorescence intensity.[4]

-

Solvent Polarity: The polarity of the solvent (the mobile phase in HPLC) can influence the fluorescence quantum yield. Changes in the solvent environment can alter the energy levels of the excited state and affect the rates of non-radiative decay processes, thereby changing emission intensity. Consistent mobile phase composition is key.

-

Temperature: Increasing temperature generally leads to a decrease in fluorescence intensity.[12][13] This is because higher temperatures increase the probability of non-radiative de-excitation pathways (e.g., collisional quenching, internal conversion) as molecules have more kinetic energy.[10] Therefore, maintaining a constant and controlled column temperature is essential for precise quantification.

-

Presence of Quenching Agents: Quenching is any process that decreases the fluorescence intensity.[13] Dissolved oxygen is a known quencher of fluorescence for many aromatic compounds.[12][13] Degassing the mobile phase is a standard and highly recommended practice in HPLC-fluorescence methods to prevent quenching and ensure a stable baseline. Other impurities in the sample matrix or solvents can also act as quenchers.

-

Concentration: At low concentrations, fluorescence intensity is typically directly proportional to the analyte concentration.[12] However, at very high concentrations, this linearity can be lost due to inner filter effects, where the analyte molecules in the light path absorb so much of the excitation or emission light that the signal reaching the detector is attenuated. This is a key reason for ensuring that samples and standards are analyzed within the validated linear range of the method.

Experimental Protocol: Chiral Amino Acid Analysis using (+)-FLEC and HPLC-FLD

This section provides a representative, field-proven methodology for the derivatization and analysis of amino acids.

Materials and Reagents

-

This compound [(+)-FLEC] solution (e.g., 18 mM in acetone)[14]

-

Amino Acid Standard solution

-

Boric Acid

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC or Milli-Q Grade)

Step-by-Step Derivatization Protocol

-

Prepare Borate Buffer (0.1 M, pH 8.5): Dissolve an appropriate amount of boric acid in water, and adjust the pH to 8.5 using a sodium hydroxide solution.

-

Sample Preparation: Prepare the amino acid standard or sample solution in 0.1 M HCl.

-

Reaction Setup: In a microcentrifuge tube or autosampler vial, combine:

-

100 µL of Borate Buffer (0.1 M, pH 8.5)

-

50 µL of Amino Acid Standard/Sample

-

-

Initiate Derivatization: Add 100 µL of the (+)-FLEC solution.

-

Incubate: Vortex the mixture immediately for 30-60 seconds and allow it to react at room temperature for 15-20 minutes. The reaction vial should be protected from light.

-

Quench the Reaction: Add 50 µL of a primary amine solution (e.g., 0.1 M glycine or tris(hydroxymethyl)aminomethane) to react with the excess FLEC reagent. Vortex for 30 seconds. This step is crucial to prevent the excess, highly fluorescent FLEC reagent from interfering with the chromatogram.

-

Dilution & Injection: Dilute the final mixture with the initial mobile phase (e.g., 1:1 v/v) and inject it into the HPLC system.

Figure 2: A typical experimental workflow for the analysis of chiral compounds using (+)-FLEC derivatization followed by HPLC-FLD.

HPLC-FLD Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Acetate or phosphate buffer (e.g., 20 mM, pH 7.2)

-

Mobile Phase B: Acetonitrile/Methanol mixture

-

Gradient: A time-programmed gradient from a lower to a higher percentage of organic modifier (Mobile Phase B) is typically used to resolve all diastereomers effectively.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Fluorescence Detector:

-

Excitation: 266 nm

-

Emission: 315 nm

-

Conclusion

(+)-FLEC continues to be an indispensable tool in the analytical chemist's arsenal for chiral separations. Its utility is rooted in a reliable and rapid derivatization reaction that produces stable, separable diastereomers. The true power of the technique, however, lies in the inherent, strong fluorescence of the fluorenyl tag. By understanding the fundamental fluorescence characteristics—the excitation and emission maxima, quantum yield, and the environmental factors that influence signal intensity—researchers can develop and validate highly sensitive and robust methods for the quantification of enantiomers. The protocols and insights provided in this guide serve as a comprehensive resource for professionals seeking to master the application of (+)-FLEC derivatives in their analytical workflows, ensuring accuracy and integrity in their stereospecific analyses.

References

-

Prior, A. et al. (2018). Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection. PMC - PubMed Central. Available at: [Link]

-

Moldovan, R. C. et al. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. Available at: [Link]

-

MDPI. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available at: [Link]

-

Wikipedia. (n.d.). Quantum yield. Available at: [Link]

-

Slideshare. (n.d.). Factors affecting fluorescence intensity(pharmaceutical analysis). Available at: [Link]

-

Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Available at: [Link]

-

Chemistry LibreTexts. (2023). Quantum Yield of Fluorescence. Available at: [Link]

-

Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Available at: [Link]

-

YouTube. (2020). Fluorimetry Theory factors affecting fluorescence quenching. Available at: [Link]

Sources

- 1. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. | Sigma-Aldrich [sigmaaldrich.com]

- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 氯甲酸(+)-1-(9-芴)乙酯 溶液 18 mM in acetone, derivatization grade (chiral) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound Solution, (18 mM in Acetone), For chiral derivatization, MilliporeSigma Supelco 10 x 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): A Comprehensive Guide to Safe Handling and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Manual